Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-
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Overview
Description
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to chelate metal ions and are often used in various chemical and biological applications. The presence of the 4-methoxy group and the N-piperidinomethyl substitution makes this compound unique and potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, typically involves the reaction of 4-methoxybenzohydroxamic acid with piperidinomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against metalloproteases.
Medicine: Explored for its anticancer properties due to its ability to inhibit histone deacetylases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, involves its ability to chelate metal ions, which can inhibit the activity of metalloproteases. The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrate. This inhibition can lead to various biological effects, including the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Benzohydroxamic acid: Lacks the 4-methoxy and N-piperidinomethyl substitutions.
4-Methoxybenzohydroxamic acid: Lacks the N-piperidinomethyl substitution.
N-Piperidinomethylbenzohydroxamic acid: Lacks the 4-methoxy substitution.
Uniqueness
The unique combination of the 4-methoxy group and the N-piperidinomethyl substitution in Benzohydroxamic acid, 4-methoxy-N-piperidinomethyl-, enhances its ability to chelate metal ions and inhibit enzymes, making it more effective in certain applications compared to its similar compounds.
Properties
CAS No. |
40890-90-2 |
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Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-hydroxy-4-methoxy-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-7-5-12(6-8-13)14(17)16(18)11-15-9-3-2-4-10-15/h5-8,18H,2-4,9-11H2,1H3 |
InChI Key |
PEHAXVYPELDNPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CN2CCCCC2)O |
Origin of Product |
United States |
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